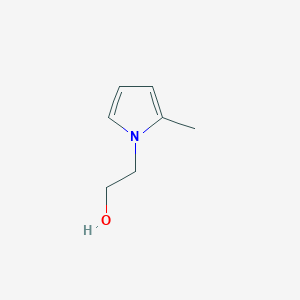
4-tert-Butylcyclohexanecarbaldehyde
Vue d'ensemble
Description
Le chlorobenzilidène malononitrile, également connu sous le nom de 2-chlorobenzalmalononitrile, est un composé cyanocarboné de formule chimique C₁₀H₅ClN₂. Il se présente sous la forme d'une poudre cristalline blanche insoluble dans l'eau et ayant une odeur poivrée. Ce composé est surtout connu pour son utilisation comme agent de contrôle des émeutes, communément appelé gaz lacrymogène ou gaz CS .
Applications De Recherche Scientifique
Chlorobenzylidene malononitrile has several scientific research applications:
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorobenzilidène malononitrile est généralement synthétisé par la réaction de condensation de Knoevenagel entre le 2-chlorobenzaldéhyde et le malononitrile. La réaction est catalysée par des bases telles que la pipéridine ou la pyridine et est réalisée dans un solvant organique comme le cyclohexane . Les conditions de réaction impliquent de maintenir la température en dessous de 50 °C et une agitation constante pendant 20 à 40 minutes. Le produit est ensuite filtré et séché sous vide .
Méthodes de production industrielle
Une méthode de production industrielle améliorée et écologique consiste à préparer une suspension de malononitrile dans l'eau, à ajouter un catalyseur comme la pipéridine, puis à la condenser avec le 2-chlorobenzaldéhyde. Cette méthode évite l'utilisation de solvants organiques et réduit l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorobenzilidène malononitrile subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : En présence d'eau, il s'hydrolyse pour former du malononitrile et du 2-chlorobenzaldéhyde.
Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques de ces réactions soient moins souvent documentés.
Substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence des groupes nitrile.
Réactifs et conditions courants
Hydrolyse : Eau et conditions légèrement acides ou basiques.
Substitution : Nucléophiles tels que les amines ou les alcools en conditions basiques.
Principaux produits
Hydrolyse : Malononitrile et 2-chlorobenzaldéhyde.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le chlorobenzilidène malononitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.
Mécanisme d'action
Le chlorobenzilidène malononitrile exerce ses effets principalement par irritation des muqueuses. Il active les récepteurs cannabinoïdes ionotropes et d'autres cibles moléculaires, ce qui provoque une sensation de brûlure, des larmes et une détresse respiratoire . Le mécanisme du composé implique la liaison aux neurones sensoriels et provoque un afflux d'ions calcium, ce qui déclenche des réponses de douleur et d'inflammation .
Mécanisme D'action
Chlorobenzylidene malononitrile exerts its effects primarily through irritation of mucous membranes. It activates ionotropic cannabinoid receptors and other molecular targets, leading to a burning sensation, tearing, and respiratory distress . The compound’s mechanism involves binding to sensory neurons and causing an influx of calcium ions, which triggers pain and inflammation responses .
Comparaison Avec Des Composés Similaires
Le chlorobenzilidène malononitrile est souvent comparé à d'autres agents de contrôle des émeutes tels que :
2-Chloroacétophénone (CN) : Plus toxique et moins puissant en tant que lacrymogène que le chlorobenzilidène malononitrile.
Dibenz[b,f]-1,4-oxazepine (CR) : Lacrymogène plus puissant avec la plus faible toxicité systémique et une stabilité plus élevée.
Oléorésine de capsicum (OC) :
Le chlorobenzilidène malononitrile est unique par son équilibre entre la puissance et la faible toxicité systémique, ce qui en fait un choix privilégié pour le contrôle des émeutes .
Propriétés
IUPAC Name |
4-tert-butylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRYXNVQNESIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066643 | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-52-5 | |
| Record name | 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)












